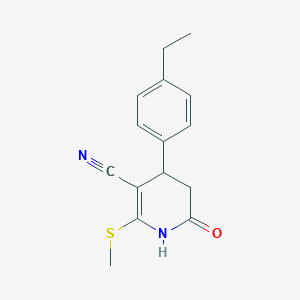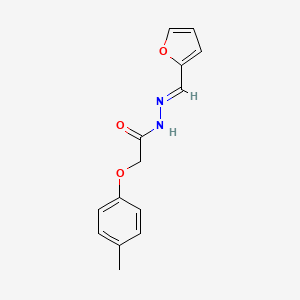![molecular formula C26H17BrN4O5 B11686707 N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686707.png)
N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a bromonitrophenyl group, and an acridinyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromonitrophenyl group: This step involves the bromination and nitration of a phenyl ring, followed by its attachment to the furan ring.
Formation of the acridinyl moiety: This can be synthesized through a series of condensation reactions involving appropriate aromatic precursors.
Final condensation: The final step involves the condensation of the furan derivative with the acridinyl acetohydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial and anticancer properties. The presence of the furan and acridinyl moieties contributes to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with antibacterial properties.
4-Bromo-2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol: A compound with similar structural features and potential biological activity.
Uniqueness
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to the combination of its furan, bromonitrophenyl, and acridinyl moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C26H17BrN4O5 |
|---|---|
Peso molecular |
545.3 g/mol |
Nombre IUPAC |
N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17BrN4O5/c27-21-13-16(31(34)35)9-11-18(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)30/h1-14H,15H2,(H,29,32)/b28-14+ |
Clave InChI |
BYDPCTKNDPENMH-CCVNUDIWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11686626.png)

![(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile](/img/structure/B11686649.png)
![Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B11686661.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11686664.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686667.png)
![7-chloro-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11686673.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11686676.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-(trifluoromethyl)benzamide](/img/structure/B11686687.png)
![5-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11686693.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11686712.png)
